4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate
Description
4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate is a sydnone derivative belonging to the class of mesoionic oxadiazolium olates. Its structure features an oxadiazole ring substituted with an iodine atom at position 4 and a 4-methylphenyl group at position 3 (Figure 1). The compound’s mesoionic character arises from delocalized charge distribution within the heterocyclic ring, enabling unique reactivity and stability.
Molecular Formula: C₉H₇IN₂O₂ Molecular Weight: Calculated as 301.9 g/mol (based on substituents and core structure). For example, iodination could involve substitution of a precursor using methyl iodide or copper-mediated coupling, as seen in related oxadiazole syntheses .
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
4-iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H7IN2O2/c1-6-2-4-7(5-3-6)12-8(10)9(13)14-11-12/h2-5H,1H3 |
InChI Key |
UOASJCSVFJBTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with an iodinated carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Synthesis of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate
The synthesis of oxadiazole derivatives typically involves the condensation of hydrazine derivatives with carbonyl compounds or carboxylic acids, followed by cyclization to form the oxadiazole ring. The specific compound this compound can be synthesized through a multi-step process that includes:
- Formation of the Oxadiazole Ring : The reaction of hydrazine with appropriate carbonyl precursors.
- Iodination : Introduction of the iodine atom, which can enhance the biological activity of the resultant compound.
- Substitution Reactions : Modifying the phenyl group to improve solubility and bioavailability.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 4-Iodo derivative | SNB-19 | 65.12% |
| 4-Iodo derivative | NCI-H460 | 55.61% |
| 4-Iodo derivative | SNB-75 | 54.68% |
These results indicate that modifications to the oxadiazole core can lead to enhanced anticancer activity against specific tumor types .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been documented. Compounds similar to this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Iodo derivative | E. coli | 8 µg/mL |
| 4-Iodo derivative | S. aureus | 8 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics .
Anti-inflammatory and Antidiabetic Properties
Oxadiazoles have been investigated for their anti-inflammatory and antidiabetic effects. Research indicates that derivatives can inhibit inflammatory pathways and improve insulin sensitivity in vitro:
| Activity Type | Effect |
|---|---|
| Anti-inflammatory | Inhibition of cytokine production |
| Antidiabetic | Improvement in glucose uptake |
Such activities make these compounds valuable candidates for treating metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives, including those related to this compound:
- A study demonstrated that a series of oxadiazole compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Another investigation showed promising results in animal models for anti-inflammatory applications, suggesting these compounds could be developed into therapeutic agents for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key structural analogs differ in substituents on the phenyl ring or oxadiazole core (Table 1). These modifications significantly influence electronic properties, solubility, and biological activity.
Table 1: Structural and Physical Properties of Selected Oxadiazolium Olates
Physicochemical Properties
- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas halogenated or trifluoromethyl groups increase lipophilicity .
- Stability : Electron-withdrawing groups (e.g., Cl, Br, CF₃) stabilize the oxadiazole ring against hydrolysis compared to electron-donating substituents (e.g., OMe) .
Biological Activity
4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of iodine and a methylphenyl group enhances its lipophilicity and potentially its interaction with biological targets. The molecular formula is CHI NO, and it has a molecular weight of approximately 305.09 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, such as tankyrases, which are implicated in the regulation of telomere elongation and Wnt signaling pathways .
- Antimicrobial Activity : The compound may display antimicrobial properties, similar to other oxadiazole derivatives that have been studied for their effects against Mycobacterium tuberculosis and other pathogens .
- Antioxidant Properties : Some studies suggest that oxadiazole derivatives can reduce oxidative stress in cells, potentially providing protective effects against various diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
-
Inhibition Studies :
- A study on tankyrase inhibitors showed that modifications to the oxadiazole structure could enhance selectivity and potency against cancer cell lines. For instance, certain derivatives achieved IC values as low as 1.5 nM against tankyrase-2 .
- Table 1 summarizes the IC values for various oxadiazole derivatives against tankyrases.
Compound Target IC (nM) Compound A Tankyrase-2 1.5 Compound B Tankyrase-1 4.8 - Antimicrobial Activity :
- Antioxidant Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
